HM03 trihydrochloride is a chemical compound recognized for its potential as an inhibitor of the heat shock protein 70 (HSPA5). This compound has garnered attention in the scientific community due to its implications in cancer research, particularly in inhibiting tumor growth and enhancing the efficacy of other therapeutic agents. The trihydrochloride form indicates that the compound is associated with three hydrochloride ions, which can influence its solubility and stability in various environments.
The primary source of information regarding HM03 trihydrochloride is MedChemExpress, a reputable supplier of chemical reagents and bioactive compounds. They provide detailed descriptions of HM03's properties, synthesis, and biological activities, which are crucial for researchers interested in its applications in drug development and cancer treatment .
HM03 trihydrochloride is classified as a small molecule inhibitor targeting HSPA5, a member of the heat shock protein family. These proteins play significant roles in cellular stress responses, protein folding, and apoptosis. Inhibition of HSPA5 can lead to increased apoptosis in cancer cells, making HM03 a candidate for further investigation in oncological therapies.
The synthesis of HM03 trihydrochloride involves several chemical reactions that typically include the formation of the core structure followed by chlorination to yield the trihydrochloride form. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methods for synthesizing similar compounds often include:
The detailed synthetic route may involve intermediate compounds that are formed through nucleophilic substitutions or condensation reactions. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of HM03 trihydrochloride.
The molecular structure of HM03 trihydrochloride can be depicted using standard chemical notation, showing the arrangement of atoms and functional groups. While specific structural diagrams were not provided in the search results, compounds with similar classifications typically exhibit a complex arrangement that includes aromatic rings and various substituents.
HM03 trihydrochloride undergoes various chemical reactions relevant to its function as an HSPA5 inhibitor. These may include:
Understanding these reactions requires knowledge of both organic chemistry and biochemistry, particularly regarding how small molecules interact with proteins at a molecular level.
The mechanism by which HM03 trihydrochloride exerts its effects involves inhibition of HSPA5 activity. By binding to this protein, HM03 disrupts its role in protecting cells from stress-induced apoptosis. This can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
Research has shown that targeting HSPA5 can enhance cell death pathways in tumor cells, making it a promising strategy for combination therapies in cancer treatment .
Relevant data regarding these properties can be found through experimental studies conducted by researchers utilizing HM03 trihydrochloride in their investigations.
HM03 trihydrochloride has significant potential applications in scientific research, particularly within:
HM03 trihydrochloride (CAS: 1082532-95-3) is the salt form of HM03, a potent and selective small-molecule inhibitor of HSPA5 (Heat Shock Protein A5), also known as BiP or GRP78. With a molecular weight of 572.35 g/mol (chemical formula: C₂₆H₃₀Cl₄N₄O₂), this compound targets the endoplasmic reticulum (ER) chaperone HSPA5, a master regulator of the unfolded protein response (UPR) and a critical mediator of tumor survival pathways [3] [7]. The trihydrochloride formulation enhances solubility for experimental use while retaining the parent compound’s bioactivity. In oncology, HM03 disrupts ER proteostasis, inducing lethal ER stress in malignant cells that rely on elevated HSPA5 for survival—a mechanism exploited in cancers with high secretory demands (e.g., multiple myeloma, pancreatic adenocarcinoma) [3] [4] [6].
HM03 trihydrochloride exerts anticancer effects through precision inhibition of HSPA5’s ATPase domain, blocking its chaperone function. HSPA5 normally binds misfolded proteins, facilitates ER-associated degradation (ERAD), and modulates UPR signaling. By disrupting these processes, HM03 triggers unresolved ER stress, culminating in apoptosis [4] [7].
Key Research Findings:
Table 1: In Vitro Anticancer Activity of HM03 Trihydrochloride
Cell Line | Concentration Range (µM) | Exposure Time | Key Outcome | Reference |
---|---|---|---|---|
HCT116 | 0.1–50 | 72 hours | 82% inhibition at 25 µM; IC₅₀ ~10 µM | [1] |
SKMel173 | Not reported | Not reported | Disrupted HSPA5-HSPA9 complexes | [4] |
Synergy with ER Stress Inducers:
HM03 potentiates agents that amplify proteotoxic stress (e.g., proteasome inhibitors, hypoxia-activated prodrugs). In glioblastoma models, it enhanced temozolomide efficacy by disabling compensatory HSPA5 upregulation [4] [6].
The discovery of HM03 represents the evolution from peptide-based HSPA5 inhibitors to orally bioavailable small molecules. Early efforts focused on peptides mimicking HSPA5’s natural substrates (e.g., E. coli HSP70-derived tetrapeptides), but these suffered from poor stability and cell permeability [4].
Development Milestones:
Table 2: Evolution of HSPA5 Inhibitor Chemotypes
**Inhibitor Class | Example Compound | Key Limitation | Advancement in HM03 |
---|---|---|---|
Peptide-based | HA1–20 | Protease sensitivity; low oral bioavailability | Metabolic stability; cell permeability |
Natural products | Epigallocatechin | Off-target effects on HSP90 | >50-fold selectivity for HSPA5 |
Small molecules | HM03 | N/A | Nanomolar HSPA5 binding; in vivo activity |
Pharmacological Impact:
HM03’s significance lies in its allosteric inhibition mechanism, which avoids competitive ATP-binding and reduces off-target effects. Unlike pan-HSP90 inhibitors (e.g., geldanamycin analogs), HM03 spares cytosolic HSP70s, minimizing toxicity to non-malignant cells [4] [7]. Current research explores HM03 derivatives to enhance blood-brain barrier penetration for CNS malignancies.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7